Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate is an organic compound with a complex structure that includes a thiazine ring, a formyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol. Substitution reactions can lead to a variety of thiazine derivatives with different functional groups .
Scientific Research Applications
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethylheptylpyran: A synthetic analog of THC with similar structural features but different biological activity.
1,4-Dimethylbenzene: A simpler aromatic compound with different chemical properties and applications.
Uniqueness
Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate is unique due to its combination of a thiazine ring, formyl group, and propanedioate moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
94806-49-2 |
---|---|
Molecular Formula |
C11H13NO5S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
dimethyl 2-[(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C11H13NO5S/c1-16-10(14)8(11(15)17-2)3-9-12-4-7(5-13)6-18-9/h4-5,8H,3,6H2,1-2H3 |
InChI Key |
TYNNUQICMJKVEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=NC=C(CS1)C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.